N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide is a synthetic organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a chromene carboxamide structure
Scientific Research Applications
N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide typically involves the following steps:
Preparation of 3-(trifluoromethyl)benzylamine: This can be achieved by the reaction of 3-(trifluoromethyl)benzyl chloride with ammonia or an amine source under basic conditions.
Formation of Chromene Derivative: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Mechanism of Action
The mechanism by which N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chromene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl moiety but lacks the chromene carboxamide structure.
2-(trifluoromethyl)benzamide: Contains the trifluoromethyl group but differs in the overall structure and functional groups.
3-(trifluoromethyl)benzyl chloride: A precursor in the synthesis of the target compound, featuring the trifluoromethylbenzyl group.
Uniqueness
N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide is unique due to the combination of the trifluoromethylbenzyl group and the chromene carboxamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c19-18(20,21)15-6-3-4-12(8-15)10-22-17(23)14-9-13-5-1-2-7-16(13)24-11-14/h1-9H,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMPAXCPEJBYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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